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3-Amino-5-chloropyridazin-4-ol

Medicinal Chemistry Drug Design Pharmacophore Modeling

3-Amino-5-chloropyridazin-4-ol (CAS 1784428-30-3) is a trisubstituted pyridazine scaffold bearing an amino group at position 3, chlorine at position 5, and a hydroxyl at position 4, defining a distinct 3-amino-4-hydroxy-5-chloro substitution pattern within the aminopyridazin-4-ol class. With a molecular formula of C4H4ClN3O and a molecular weight of 145.55 g/mol, this compound presents two hydrogen-bond donors (the amino and hydroxyl groups) and three hydrogen-bond acceptors, yielding a topological polar surface area (TPSA) of 72.03 Ų and a consensus Log Po/w of 0.32.

Molecular Formula C4H4ClN3O
Molecular Weight 145.55 g/mol
Cat. No. B13344759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloropyridazin-4-ol
Molecular FormulaC4H4ClN3O
Molecular Weight145.55 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=NN1)N)Cl
InChIInChI=1S/C4H4ClN3O/c5-2-1-7-8-4(6)3(2)9/h1H,(H2,6,8)(H,7,9)
InChIKeyKYQDZYCRWVTMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-chloropyridazin-4-ol: Procurement-Relevant Structural and Physicochemical Profile for Pyridazine-Based Research


3-Amino-5-chloropyridazin-4-ol (CAS 1784428-30-3) is a trisubstituted pyridazine scaffold bearing an amino group at position 3, chlorine at position 5, and a hydroxyl at position 4, defining a distinct 3-amino-4-hydroxy-5-chloro substitution pattern within the aminopyridazin-4-ol class . With a molecular formula of C4H4ClN3O and a molecular weight of 145.55 g/mol, this compound presents two hydrogen-bond donors (the amino and hydroxyl groups) and three hydrogen-bond acceptors, yielding a topological polar surface area (TPSA) of 72.03 Ų and a consensus Log Po/w of 0.32 . Unlike its closest analogs—such as 5-chloropyridazin-4-ol (the de‑amino analog, CAS 1245643‑70‑2) and 5‑amino‑4‑chloropyridazin‑3‑ol (desphenyl chloridazon, CAS 32828‑81‑2)—the specific 3‑amino‑5‑chloro‑4‑hydroxy arrangement provides a unique combination of hydrogen‑bonding capacity, moderate lipophilicity, and regiochemical reactivity that cannot be replicated by simple positional or functional‑group swapping .

Why 3-Amino-5-chloropyridazin-4-ol Cannot Be Replaced by 5-Chloropyridazin-4-ol, 3-Amino-6-chloropyridazin-4-ol, or Desphenyl Chloridazon in Structure-Driven Programs


In‑class pyridazin‑4‑ol derivatives differ profoundly in their hydrogen‑bond donor/acceptor counts, polar surface area, and lipophilicity as a direct consequence of their amino, chloro, and hydroxyl substitution patterns—parameters that govern solubility, permeability, and target engagement in both medicinal chemistry and agrochemical discovery . For 3‑amino‑5‑chloropyridazin‑4‑ol, the dual donor character (NH₂ and OH) coupled with a moderate TPSA of 72.03 Ų and a consensus Log Po/w of 0.32 creates a pharmacophoric and physicochemical profile that is fundamentally distinct from the single‑donor 5‑chloropyridazin‑4‑ol (HBD = 1, TPSA = 41.50 Ų, XLogP3 = 0.70) or the regioisomeric 5‑amino‑4‑chloropyridazin‑3‑ol, whose different hydrogen‑bonding geometry alters recognition by biological targets and metabolic enzymes . Consequently, procurement decisions based on nominal “pyridazin‑4‑ol” or “amino‑chloro‑pyridazine” similarity risk introducing compounds with divergent solubility, off‑target liability, and synthetic reactivity, making direct one‑for‑one substitution scientifically unsound without head‑to‑head comparative data .

Quantitative Differentiation of 3-Amino-5-chloropyridazin-4-ol Against Its Closest Pyridazin-4-ol Analogs


Hydrogen-Bond Donor Count Drives Solubility and Target Recognition Divergence

3-Amino-5-chloropyridazin-4-ol possesses two hydrogen-bond donors (NH₂ and OH), whereas its closest de‑amino analog, 5-chloropyridazin-4-ol, has only one donor (OH). This parameter is a primary determinant of aqueous solubility and target‑binding complementarity in drug design .

Medicinal Chemistry Drug Design Pharmacophore Modeling

Topological Polar Surface Area Differentiates Passive Permeability and Oral Bioavailability Potential

The topological polar surface area (TPSA) of 3-amino-5-chloropyridazin-4-ol is 72.03 Ų, substantially higher than the 41.50 Ų of the de‑amino analog 5-chloropyridazin-4-ol. TPSA values above 60 Ų are associated with reduced passive membrane permeability and are a critical filter in CNS drug design .

ADME Drug-Likeness Pharmacokinetics

Lipophilicity Shift Confers Distinct Partitioning and In Vivo Distribution Profiles

The consensus Log Po/w of 3-amino-5-chloropyridazin-4-ol is 0.32, markedly lower than the XLogP3 of 0.70 reported for 5-chloropyridazin-4-ol. This lower lipophilicity translates into reduced non-specific protein binding and altered tissue distribution, and is a primary selection criterion in lead optimization for oral or systemic therapeutics .

LogP Lipophilicity Drug Distribution

Regioisomeric Differentiation from Desphenyl Chloridazon Governs Metabolic Fate in Agrochemical Research

3-Amino-5-chloropyridazin-4-ol (amino at C‑3, chloro at C‑5, hydroxy at C‑4) is a distinct regioisomer of the known herbicide metabolite desphenyl chloridazon (5-amino-4-chloropyridazin-3-ol; amino at C‑5, chloro at C‑4, hydroxy at C‑3). In environmental fate studies, desphenyl chloridazon exhibits aqueous solubility < 0.001 mg/L and a pKa of 8.51, indicating that regioisomeric placement of the amino and hydroxyl groups leads to profoundly different ionization and water‑solubility behavior [1].

Agrochemical Metabolism Environmental Fate Herbicide Research

Distinct Synthetic Entry Point Advantage for ALK5 Inhibitor Pharmacophores

The 3‑amino‑5‑chloropyridazin‑4‑ol scaffold serves as a direct synthetic precursor for pyridazin‑4‑yl amino derivatives disclosed as ALK5 (TGFβ type I receptor) inhibitors in patent literature. Among exemplified compounds, the pyridazin‑4‑yl amino motif delivers nanomolar biochemical ALK5 inhibition, with the 3‑amino substitution and C‑5 chlorine providing essential vectors for further elaboration to achieve selectivity over related kinases [1].

Kinase Inhibition TGF-β Signaling ALK5 Inhibitor Design

Procurement-Driven Application Scenarios for 3-Amino-5-chloropyridazin-4-ol Based on Quantitative Evidence


Medicinal Chemistry: ALK5/TGFβ Inhibitor Lead Optimization

Teams developing ALK5 kinase inhibitors for fibrosis or immuno‑oncology indications require the 3‑amino‑5‑chloropyridazin‑4‑ol scaffold as a direct synthetic entry into the pyridazin‑4‑yl amino chemotype claimed in US20240018122A1 (2024). Unlike 5‑chloropyridazin‑4‑ol, which lacks the C‑3 amino group necessary for the pharmacophore, the target compound provides both the C‑3 amino and C‑5 chlorine vectors in a single building block, enabling rapid SAR exploration without additional protection/deprotection or regiochemical correction steps .

Pharmacokinetic Profiling: Permeability and Solubility Differentiation in CNS vs. Peripheral Programs

With a TPSA of 72.03 Ų and consensus Log Po/w of 0.32, 3‑amino‑5‑chloropyridazin‑4‑ol resides in physicochemical space more favorable for peripherally restricted or solubility‑driven programs, whereas the de‑amino analog (TPSA = 41.50 Ų; XLogP3 = 0.70) aligns with CNS‑penetrant design criteria . Procurement of the correct analog based on target product profile avoids late‑stage attrition due to insufficient or excessive brain penetration.

Agrochemical Environmental Fate Studies: Regioisomer-Specific Metabolite Tracking

Environmental scientists studying chloridazon degradation pathways require authentic regioisomeric standards to distinguish 3‑amino‑5‑chloropyridazin‑4‑ol from the known metabolite desphenyl chloridazon (5‑amino‑4‑chloropyridazin‑3‑ol). The two regioisomers differ in predicted aqueous solubility by over three orders of magnitude and in pKa by an estimated > 1.5 log units, directly affecting soil mobility modeling and regulatory leaching assessments . Using the wrong regioisomer as an analytical standard invalidates environmental fate conclusions.

Fragment-Based Drug Discovery: Hydrogen-Bond-Driven Hit Identification

The dual hydrogen‑bond donor capacity of 3‑amino‑5‑chloropyridazin‑4‑ol (HBD = 2) versus the single‑donor 5‑chloropyridazin‑4‑ol (HBD = 1) makes the target compound a more versatile fragment for biophysical screening cascades (SPR, NMR, X‑ray crystallography) where hydrogen‑bonding interactions drive initial hit detection . The higher donor count increases the probability of forming specific, detectable interactions with protein active sites during primary fragment screens.

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